molecular formula C13H14FN9S B5722991 N-[4-AMINO-6-({[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE

N-[4-AMINO-6-({[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE

Cat. No.: B5722991
M. Wt: 347.38 g/mol
InChI Key: VCNPCMAGVUNGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-AMINO-6-({[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE is a complex organic compound that features a triazine ring substituted with an amino group, a fluorophenyl-tetrazole moiety, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-AMINO-6-({[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-AMINO-6-({[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Mechanism of Action

The mechanism of action of N-[4-AMINO-6-({[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The fluorophenyl-tetrazole moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-AMINO-6-({[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE
  • N-[4-AMINO-6-({[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE

Uniqueness

The unique combination of the fluorophenyl-tetrazole moiety and the triazine ring in N-[4-AMINO-6-({[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE imparts distinct physicochemical properties, such as high stability and specific binding interactions . This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-[[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylmethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN9S/c1-22(2)12-17-10(16-11(15)18-12)7-24-13-19-20-21-23(13)9-5-3-8(14)4-6-9/h3-6H,7H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNPCMAGVUNGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CSC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.